2,5-Dibromo-1,3,4-oxadiazole
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Overview
Description
2,5-Dibromo-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is a derivative of 1,3,4-oxadiazole, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-1,3,4-oxadiazole typically involves the bromination of 1,3,4-oxadiazole. One common method is the reaction of 1,3,4-oxadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted oxadiazoles, while oxidation can produce oxadiazole N-oxides .
Scientific Research Applications
2,5-Dibromo-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is employed in the development of advanced materials such as electroluminescent and electron-transport materials.
Agriculture: It is used in the synthesis of agrochemicals with herbicidal and fungicidal activities.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a molecular probe.
Mechanism of Action
The mechanism of action of 2,5-dibromo-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates. It is resistant to metabolism by hydrolytic esterase and peptidase enzymes, making it a stable and effective molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole
- 1,2,3-Oxadiazole (less stable and less commonly studied)
Uniqueness
2,5-Dibromo-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and bioactive molecules. Compared to other oxadiazole isomers, 1,3,4-oxadiazole derivatives are more widely studied and utilized due to their stability and diverse biological activities .
Properties
IUPAC Name |
2,5-dibromo-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2N2O/c3-1-5-6-2(4)7-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPYEHHPCQONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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